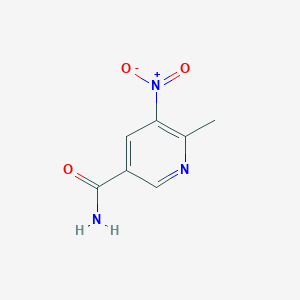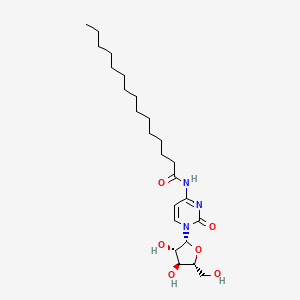
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- is a synthetic nucleoside analog. It is structurally related to cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the presence of a pentadecanoyl group attached to the N4 position of the cytosine base, and an arabinofuranosyl sugar moiety linked to the N1 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- typically involves the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using suitable protecting groups.
Glycosylation: The protected sugar is then glycosylated with cytosine to form the nucleoside.
Acylation: The N4 position of the cytosine base is acylated with pentadecanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput purification techniques.
化学反应分析
Types of Reactions
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N4 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies of DNA and RNA interactions, as well as in the development of nucleoside-based probes.
Industry: The compound can be used in the synthesis of novel nucleoside analogs for various industrial applications.
作用机制
The mechanism of action of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The pentadecanoyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can be phosphorylated to its active triphosphate form, which can then be incorporated into nucleic acids, leading to chain termination or other disruptions in nucleic acid synthesis.
相似化合物的比较
Similar Compounds
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL-: This compound has a stearoyl group instead of a pentadecanoyl group.
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL-: This compound has a myristoyl group instead of a pentadecanoyl group.
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-DEANOYL-: This compound has a decanoyl group instead of a pentadecanoyl group.
Uniqueness
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- is unique due to the presence of the pentadecanoyl group, which may confer distinct lipophilic properties and biological activities compared to its analogs with different acyl groups.
属性
CAS 编号 |
59252-35-6 |
|---|---|
分子式 |
C24H41N3O6 |
分子量 |
467.6 g/mol |
IUPAC 名称 |
N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentadecanamide |
InChI |
InChI=1S/C24H41N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(29)25-19-15-16-27(24(32)26-19)23-22(31)21(30)18(17-28)33-23/h15-16,18,21-23,28,30-31H,2-14,17H2,1H3,(H,25,26,29,32)/t18-,21-,22+,23-/m1/s1 |
InChI 键 |
KPDUJONFVNUHQT-TWHAJKEOSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


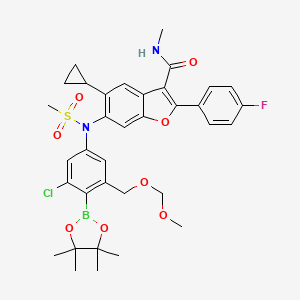
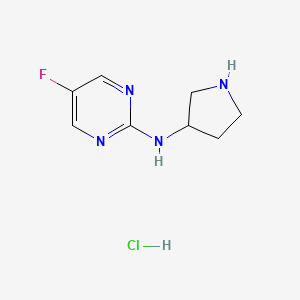

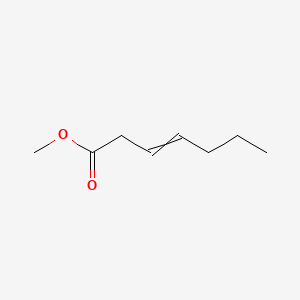
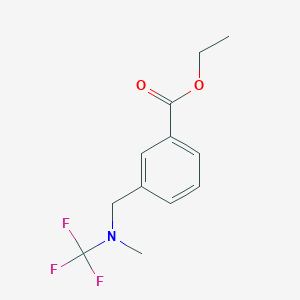
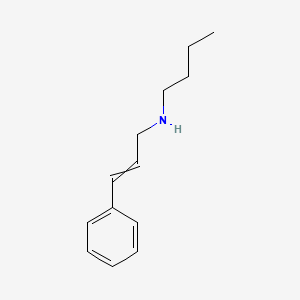
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
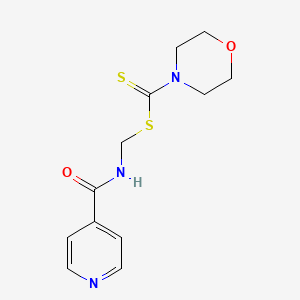
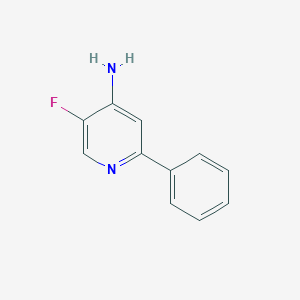
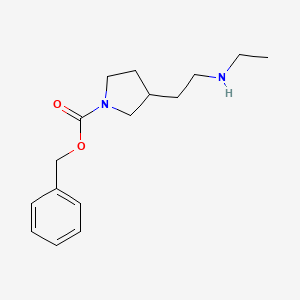
![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)
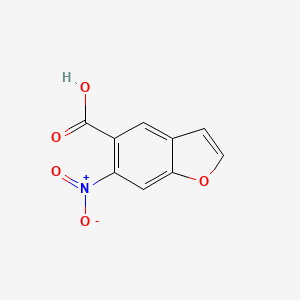
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)
